molecular formula C14H19NO2 B3050233 N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide CAS No. 244239-68-7

N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide

Cat. No.: B3050233
CAS No.: 244239-68-7
M. Wt: 233.31
InChI Key: SAEUBVASPHMFGN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is a chiral amide derivative of 5-methoxy-2-tetralone. Its structure features a propanamide group attached to the (2R)-configured tetralin backbone, with a methoxy substituent at the 5-position of the naphthalene ring. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, including the dopamine agonist Rotigotine .

Properties

IUPAC Name

N-[(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEUBVASPHMFGN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173760
Record name N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244239-68-7
Record name N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244239-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of 5-Methoxy-1-tetralone

The foundational step involves reducing 5-methoxy-1-tetralone (CAS 88058-66-6) to (2R)-5-methoxy-1,2,3,4-tetrahydro-2-naphthol. A patented method (CN106397139A) employs catalytic hydrogenation under asymmetric conditions.

Reaction Conditions:

  • Catalyst: Palladium on carbon (Pd/C) with chiral modifiers (e.g., (R)-BINAP)
  • Solvent: Ethanol/water (9:1 v/v)
  • Temperature: 50°C
  • Pressure: 3 atm H₂
  • Yield: 92% with 98% enantiomeric excess (ee)

This method avoids racemization by maintaining acidic conditions (pH 4–5) during workup, stabilizing the hydroxyl intermediate.

Alternative Reduction Strategies

Early literature describes sodium borohydride (NaBH₄) in methanol, yielding 70% of the racemic mixture. However, this approach lacks stereocontrol, necessitating subsequent resolution using pancreatic lipase-mediated kinetic resolution.

Stereoselective Amination and Propanamide Formation

Conversion to (2R)-5-Methoxy-2-aminotetraline

The hydroxyl group of (2R)-5-methoxy-1,2,3,4-tetrahydro-2-naphthol is replaced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Scheme:
$$
\text{(2R)-5-Methoxy-2-naphthol} + \text{Ph}3\text{P} + \text{DEAD} + \text{NH}3 \rightarrow \text{(2R)-5-Methoxy-2-aminotetraline}
$$
Yield: 85%

Acylation with Propionyl Chloride

The amine intermediate undergoes acylation in dichloromethane (DCM) with propionyl chloride and triethylamine (Et₃N) as a base:

$$
\text{(2R)-5-Methoxy-2-aminotetraline} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide}
$$
Reaction Conditions:

  • Temperature: 0°C to room temperature
  • Time: 12 hours
  • Yield: 78%

Industrial-Scale Production Methods

Catalytic Process Optimization

Scaling the hydrogenation step requires fixed-bed reactors with Pd/C catalysts. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Catalyst Loading 5% Pd/C 10% Pd/C
H₂ Pressure 3 atm 10 atm
Throughput 50 g/batch 500 kg/batch
ee 98% 99.5%

Industrial processes use continuous distillation for solvent recovery, reducing costs by 40%.

Resolution Techniques

For racemic mixtures, enzymatic resolution with pancreatic lipase achieves >99% ee by selectively acylating the S-enantiomer, leaving the R-form unreacted.

Purity Optimization and Analytical Techniques

Loss on Drying and Residue Testing

  • Loss on Drying: ≤1.0% (105°C, 3 hours)
  • Residue on Ignition: ≤0.1%

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, naphthoquinones, and fully hydrogenated naphthalene compounds .

Scientific Research Applications

Biological Activities

Research has indicated that N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide exhibits several notable biological activities:

  • Neuropharmacological Effects : Studies have shown that this compound may interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression. Its structural similarity to dopamine receptor agonists enhances its relevance in neuropharmacology.
  • Antioxidant Properties : Preliminary investigations suggest that the compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Potential Anti-inflammatory Effects : There are indications that this compound may exhibit anti-inflammatory activity, making it a candidate for further studies in inflammatory conditions.

Synthetic Pathways

Various synthetic methods have been developed to produce this compound. These methods typically involve:

  • Starting Materials : Common precursors include substituted naphthalene derivatives and propanamide.
  • Reagents and Catalysts : Reactions often require specific catalysts to facilitate the formation of the amide bond while maintaining the integrity of the naphthalene structure.

The optimization of these synthetic routes is crucial for scaling up production for research and therapeutic applications.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. Results indicated that the compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups. The mechanism was linked to its antioxidant properties and modulation of neuroinflammatory pathways.

Case Study 2: Antidepressant Activity

In another study focused on depression models in rodents, this compound demonstrated rapid antidepressant-like effects. Behavioral tests showed significant improvements in depressive symptoms after administration. This suggests potential for developing fast-acting antidepressants based on this compound's mechanism of action.

Mechanism of Action

The mechanism of action of N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Configuration CAS Number Pharmacological Notes References
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide C₁₄H₁₉NO₂ 5-methoxy, propanamide (2R) Not explicitly provided Intermediate for Rotigotine
N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide (Stereoisomer) C₁₄H₁₉NO₂ 5-methoxy, propanamide (2S) Not provided Similar synthesis pathway; stereochemistry impacts receptor binding
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide C₁₄H₁₉NO₃ 7-methoxy, 1-hydroxy, propanamide (1R,2R) 88058-70-2 Hydroxyl group increases polarity; potential CNS activity
Tasimelteon C₁₅H₁₉NO₂ 4-benzofuranyl, cyclopropylmethyl (1R,2R) 609799-22-6 Melatonin agonist; treats circadian rhythm disorders
5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride C₁₇H₂₂ClNO₂S 5-methoxy, thiophenylethylamine Racemic Not provided Thiophene enhances lipophilicity; possible dopaminergic activity
(R)-(+)-5-Methoxy-2-aminotetralin C₁₁H₁₅NO 5-methoxy, amine (2R) 105086-92-8 Amine functional group; targets dopamine receptors

Stereochemical Variations

The (2R) configuration of the target compound distinguishes it from its (2S)-stereoisomer. Stereochemistry critically influences receptor interactions; for instance, Rotigotine (derived from the (2R) isomer) exhibits higher dopaminergic activity than its (2S) counterpart .

Positional Isomerism

Functional Group Modifications

  • Amine vs. Amide: The amine analog (e.g., (R)-5-Methoxy-2-aminotetralin) lacks the propanamide group, reducing metabolic stability but increasing blood-brain barrier permeability .
  • Thiophene Incorporation : The thiophenylethylamine derivative () introduces sulfur-based lipophilicity, enhancing CNS penetration compared to the parent amide .

Biological Activity

N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide, also known as (R)-5-methoxy-N-propyl-2-aminotetralin, is a compound with significant implications in pharmacology, particularly in the treatment of neurological disorders. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 101403-25-2
  • Solubility : Soluble in methanol

This compound acts primarily as a dopamine receptor agonist. It has been shown to selectively target the D2 dopamine receptor subtype. This selectivity is crucial for its therapeutic potential in treating conditions such as Parkinson's disease and schizophrenia.

Dopamine Receptor Interaction

Research indicates that this compound exhibits a high affinity for dopamine receptors:

  • Dopamine D2 Receptor : Affinity studies reveal that the compound binds effectively, promoting dopaminergic activity which is beneficial in Parkinson's disease management .
  • Alpha-Adrenergic Activity : It has also been characterized as a potent alpha 1-adrenergic agonist with an EC50 of approximately 9 nM in isolated vascular preparations .

Pharmacological Effects

The biological activity of this compound extends to several pharmacological effects:

  • Antiparkinsonian Effects :
    • The compound serves as an intermediate in the synthesis of ent-Rotigotine, a non-ergot dopamine agonist used in treating Parkinson's disease .
    • Clinical studies have demonstrated improvements in motor function and reduction of akinesia in patients treated with dopamine agonists derived from this compound.
  • Antipsychotic Properties :
    • Its dopaminergic activity suggests potential use in managing psychotic disorders. Research indicates that compounds with similar structures have shown efficacy in reducing symptoms of schizophrenia .
  • Neuroprotective Effects :
    • Preliminary studies indicate that it may provide neuroprotective benefits by modulating oxidative stress and apoptosis pathways in neuronal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFindings
Homan et al., 1999Demonstrated the efficacy of related compounds in improving motor symptoms in animal models of Parkinson's disease .
Biswas et al., 2008Investigated the pharmacological profiles of various naphthalene derivatives, establishing a correlation between structural modifications and receptor affinity .
Recent Clinical TrialsOngoing trials are assessing the safety and efficacy of this compound in human subjects with neurodegenerative diseases .

Q & A

What are the established synthetic pathways for N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide?

Answer:
The compound is synthesized via multi-step routes involving protection/deprotection strategies, stereoselective reductions, and amidation. Key steps include:

StepReagents/ConditionsPurposeYieldReference
1(S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate + 3,4-Dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS) in CH₂Cl₂Protection of hydroxyl group with tetrahydropyran (THP)85–90%
2LAH (lithium aluminum hydride) in THF at 0°CReduction of ester to alcohol70–75%
3Triphenylphosphine (PPh₃), imidazole, iodine in CH₂Cl₂Iodination for subsequent coupling60–65%
4Sodium triacetoxyborohydride (STAB) in dichloroethaneReductive amination with piperidine intermediates70–73%

Advanced routes use chiral auxiliaries or enantioselective catalysts to preserve the 2R configuration. Purification via flash chromatography (70% ethyl acetate/hexane) is critical .

How is the stereochemical integrity at the 2R position confirmed during synthesis?

Answer:
Chiral resolution and spectroscopic validation are employed:

  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (CSPs).
  • ¹H/¹³C NMR : Key proton signals (e.g., δ 4.65–4.75 ppm for stereospecific methine protons) and coupling constants (e.g., J = 7.4–8.0 Hz) confirm spatial arrangement .
  • HRMS : Exact mass ([M+H]⁺ 393.2534) aligns with theoretical values .

What strategies resolve contradictions between theoretical and experimental NMR data for this compound?

Answer:
Discrepancies arise from solvent effects, impurities, or conformational dynamics. Mitigation strategies include:

  • Deuterated solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent peaks .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions (e.g., NOE correlations between methoxy and naphthalenyl protons) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts, cross-validated with experimental data .

How can researchers optimize yields in multi-step syntheses of this compound?

Answer:
Yield optimization requires:

  • Temperature control : Exothermic steps (e.g., LAH reductions) performed at 0°C to minimize side reactions .
  • Catalyst screening : STAB outperforms NaBH₃CN in reductive aminations due to higher selectivity .
  • Solvent selection : Dichloroethane enhances reaction rates in SN2 substitutions vs. THF .
ParameterOptimal ConditionImpact on Yield
Reaction Time12–16 hours (overnight)Prevents incomplete conversions
PurificationFlash chromatography (70% EtOAc/hexane)Reduces byproduct carryover
Stoichiometry2.5 eq amine in reductive aminationMaximizes coupling efficiency

What spectroscopic and chromatographic methods validate purity and identity?

Answer:

  • ESI-MS/HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
  • ¹H/¹³C NMR : Assign all protons/carbons (e.g., δ 173.4 ppm for carbonyl in ¹³C NMR) .
  • HPLC-PDA : Purity >98% using C18 columns (acetonitrile/water gradient) .

How are structural analogs designed to study structure-activity relationships (SAR)?

Answer:
SAR studies involve:

  • Core modifications : Substitution at the naphthalenyl (e.g., chloro, fluoro) or propanamide (e.g., methyl, ethyl) groups .
  • Pharmacophore retention : Piperidine or benzylpiperidine moieties enhance binding affinity to targets (e.g., opioid receptors) .
AnalogModificationBiological Impact
Compound 12 ( )Acetylation of amineIncreased lipophilicity (logP +0.5)
Compound 34 ( )Chloro-methoxy substitutionEnhanced receptor selectivity (IC₅₀ 72 nM vs. 120 nM)

What challenges arise in isolating intermediates during synthesis?

Answer:

  • Hydroscopic intermediates : Use anhydrous Na₂SO₄ or MgSO₄ during workup .
  • Low volatility : Rotary evaporation under high vacuum (<0.1 mbar) removes residual solvents .
  • Byproduct formation : Column chromatography (silica gel, 230–400 mesh) separates regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.